Fobrepodacin (disodium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves:
Formation of the Benzimidazole Core: This step involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyrimidinyl Group: This is achieved through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is introduced.
Addition of the Phosphonooxyethyl Moiety: This step involves the phosphorylation of the intermediate compound to introduce the phosphonooxyethyl group.
Industrial Production Methods
Industrial production of Fobrepodacin (disodium) involves scaling up the synthetic route described above. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Fobrepodacin (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Fobrepodacin (disodium) with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Fobrepodacin (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of benzimidazole derivatives.
Mechanism of Action
Fobrepodacin (disodium) exerts its effects by inhibiting bacterial DNA gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: Another antibacterial agent that inhibits DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone that targets bacterial DNA replication enzymes.
Uniqueness
Fobrepodacin (disodium) is unique due to its potent activity against non-tuberculous mycobacteria and its potential use in treating multidrug-resistant tuberculosis . Its structure allows for specific interactions with bacterial enzymes, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H24FN6Na2O6P |
---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate |
InChI |
InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1 |
InChI Key |
BSOLRSNBVIVVMJ-FMOMHUKBSA-L |
Isomeric SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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